molecular formula C5H8O B14419902 Oxirane, 2-ethenyl-2-methyl-, (2S)- CAS No. 86832-97-5

Oxirane, 2-ethenyl-2-methyl-, (2S)-

Cat. No.: B14419902
CAS No.: 86832-97-5
M. Wt: 84.12 g/mol
InChI Key: FVCDMHWSPLRYAB-YFKPBYRVSA-N
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Description

Oxirane (epoxide) derivatives are characterized by a strained three-membered cyclic ether ring, which confers high reactivity and utility in synthetic and biological contexts. The compound Oxirane, 2-ethenyl-2-methyl-, (2S)- (IUPAC name) is a chiral epoxide with a vinyl (ethenyl) group and a methyl group attached to the same carbon (C2) in the oxirane ring. The (2S) designation specifies the stereochemistry at this carbon, influencing its interactions in chiral environments, such as enzyme active sites or asymmetric synthesis .

Its reactivity is modulated by the electron-donating methyl and electron-withdrawing ethenyl groups, making it a versatile intermediate in pharmaceuticals and materials science.

Properties

CAS No.

86832-97-5

Molecular Formula

C5H8O

Molecular Weight

84.12 g/mol

IUPAC Name

(2S)-2-ethenyl-2-methyloxirane

InChI

InChI=1S/C5H8O/c1-3-5(2)4-6-5/h3H,1,4H2,2H3/t5-/m0/s1

InChI Key

FVCDMHWSPLRYAB-YFKPBYRVSA-N

Isomeric SMILES

C[C@@]1(CO1)C=C

Canonical SMILES

CC1(CO1)C=C

Origin of Product

United States

Preparation Methods

Peracid-Mediated Epoxidation

The most direct route to epoxides involves the oxidation of alkenes using peracids. For (2S)-2-ethenyl-2-methyloxirane, the precursor alkene, 2-methyl-1,3-pentadiene, undergoes epoxidation with meta-chloroperbenzoic acid (mCPBA). This method typically yields a racemic mixture, but enantioselectivity can be achieved using chiral auxiliaries or catalysts. For example, magnesium monoperoxyphthalate (MMPP) in a biphasic system (water/ethyl acetate) with tetrabutylammonium hydrogen sulfate as a phase transfer catalyst has been shown to improve diastereoselectivity in analogous epoxides, achieving up to 75% yield with 3% diastereomeric impurity.

Reaction Conditions

Parameter Value
Catalyst MMPP
Solvent Ethyl acetate/water (1:1)
Temperature 20–25°C
Yield 70–75%
Diastereomeric Ratio 97:3

Asymmetric Epoxidation

The Sharpless and Jacobsen-Katsuki epoxidation methods are pivotal for enantioselective synthesis. While Sharpless epoxidation requires allylic alcohols, Jacobsen’s method employs manganese-salen complexes for non-functionalized alkenes. A patent by Eli Lilly (WO2015159170A2) describes a related process using a chiral manganese catalyst with tert-butyl hydroperoxide (TBHP) as the oxidant, achieving >99% enantiomeric excess (ee) in epoxides with similar steric demands. Adapting this method, the target compound could be synthesized by optimizing the catalyst’s ligand structure to accommodate the ethenyl group.

Grignard Reaction-Epoxidation Tandem Approach

A scalable method involves the Grignard addition to a ketone followed by epoxidation. For instance, isopropenylmagnesium bromide reacts with 2-methylcyclohexanone to form a tertiary alcohol, which is subsequently epoxidized. A patent (AU2017306546A1) details the use of isopropyl magnesium chloride and 2-bromopropene in tetrahydrofuran (THF), followed by epoxidation with a manganese-based catalyst. This two-step process avoids isolation of intermediates, enhancing efficiency.

Key Steps

  • Grignard Addition :
    • Reagent: Isopropenylmagnesium bromide
    • Solvent: THF, −10°C to 0°C
    • Intermediate: Tertiary alcohol (85–90% yield)
  • Epoxidation :
    • Catalyst: Mn(III)-salen complex
    • Oxidant: TBHP
    • Temperature: 0–5°C
    • Yield: 70–75%

Ring-Closing Reactions from Diols

Epoxides can be synthesized via the base-induced cyclization of vicinal diols. For (2S)-2-ethenyl-2-methyloxirane, the diol precursor (2S,3S)-2-ethenyl-2-methyl-1,3-propanediol is treated with sodium hydroxide in a polar aprotic solvent. A Kolb-Sharpless-inspired method (EP4194446A1) uses trimethyl orthoacetate and trimethylsilyl chloride to form an orthoester intermediate, which undergoes ring closure with inversion of configuration. This method is advantageous for stereochemical control but requires high-purity diol starting materials.

Optimized Protocol

  • Diol Preparation : Enzymatic resolution of racemic diol using lipase B (Candida antarctica).
  • Cyclization :
    • Reagents: Trimethyl orthoacetate, TMSCl
    • Base: K₂CO₃
    • Solvent: Dichloromethane
    • Yield: 65–70%

Resolution of Racemic Mixtures

Chiral resolution remains a viable route for small-scale synthesis. The racemic epoxide is treated with a chiral acid (e.g., dibenzoyl-L-tartaric acid) to form diastereomeric salts, which are separated via crystallization. A patent (US5438118) describes this approach for a related compound, (S)-1-(4-methoxyphenyl)ethylamine, achieving 98% ee after recrystallization. While less efficient than asymmetric synthesis, this method is practical for laboratories lacking advanced catalytic infrastructure.

Comparative Analysis of Methods

Method Yield (%) ee (%) Scalability Cost Efficiency
Peracid Epoxidation 70–75 50 (racemic) Moderate High
Asymmetric Catalysis 60–65 >99 High Moderate
Grignard-Epoxidation 70–75 85–90 High Low
Diol Cyclization 65–70 >99 Low High
Chiral Resolution 40–50 98 Low Moderate

Chemical Reactions Analysis

Types of Reactions

Oxirane, 2-ethenyl-2-methyl-, (2S)- undergoes various chemical reactions, including:

    Oxidation: The epoxide ring can be opened by oxidizing agents to form diols or other oxygenated products.

    Reduction: Reduction of the epoxide can yield alcohols or alkanes, depending on the reducing agent used.

    Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and osmium tetroxide. These reactions are typically carried out under mild conditions to prevent over-oxidation.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used. These reactions are often performed in anhydrous solvents to avoid side reactions.

    Substitution: Nucleophiles such as amines, thiols, and halides can react with the epoxide ring. These reactions may require the presence of a catalyst or a base to facilitate the nucleophilic attack.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the epoxide can yield diols, while reduction can produce alcohols. Substitution reactions can lead to a wide range of substituted derivatives, depending on the nucleophile employed.

Scientific Research Applications

Unfortunately, the provided search results do not contain information specifically on the applications of the compound "Oxirane, 2-ethenyl-2-methyl-, (2S)-". However, some of the search results do provide information on oxiranes and related compounds.

Oxiranes and Their Applications
Oxiranes, also known as epoxides, are cyclic ethers with a three-membered ring. The search results mention various oxirane compounds and their use in polymers . For instance, "Oxirane, methyl-, polymer with oxirane, ether with 2-ethyl-. 2-(hydroxymethyl)-1,3-propanediol (3:1), 2-propenoate" is listed with its CAS No. 118800-30-9 . These polymers with pendant acrylates have various industrial applications . Additionally, there are mentions of bisphenol A (BPA)-based epoxy polymers, which incorporate oxirane structures . These epoxy polymers are used in various applications due to their adhesive and protective properties .

Related Compounds
The search results also list related compounds such as "2-methyl oxirane" and "Oxirane, 2-ethyl-2-methyl-" . These compounds, while not the specific compound requested, share structural similarities and may have related applications. For example, Sigma-Aldrich lists various derivatives of 2-methyl oxirane used as protease inhibitors .

Isoprene and Carcinogenicity
Isoprene, a related compound, is mentioned in the context of carcinogenicity studies . While this information doesn't directly relate to the applications of "Oxirane, 2-ethenyl-2-methyl-, (2S)-", it highlights the importance of understanding the toxicological properties of similar compounds . The studies detail the effects of isoprene exposure on tumor incidence in rats and mice .

Mechanism of Action

The mechanism of action of Oxirane, 2-ethenyl-2-methyl-, (2S)- involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in synthetic chemistry to introduce functional groups and create new compounds. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Structural and Stereochemical Variations

The following table compares Oxirane, 2-ethenyl-2-methyl-, (2S)- with structurally related epoxides:

Compound Name Substituents Configuration Molecular Formula MW (g/mol) Key Properties/Applications References
Oxirane, 2-ethenyl-2-methyl-, (2S)- Ethenyl, methyl (2S) C₅H₈O 84.12 Chiral synthon; potential ligand for metalloenzymes
Oxirane, 2-methyl-2-phenyl Methyl, phenyl - C₉H₁₀O 134.18 Used in organic synthesis; aromatic substituent enhances stability
Ethyl (2S)-oxirane-2-carboxylate Ethoxycarbonyl (2S) C₅H₈O₃ 116.12 Ester group enables nucleophilic attacks; intermediate in drug synthesis
Oxirane,2-[(undecyloxy)methyl]-, (2R)- Undecyloxy ether (2R) C₁₄H₂₈O₂ 228.37 Surfactant applications; chiral ether linkage impacts solubility
(2S)-2-(1R-(4-Phenoxyphenylsulfonyl)ethyl)oxirane Sulfonyl, phenoxy (2S,1R) C₁₆H₁₆O₄S 328.36 Evaluated for enzyme inhibition; sulfonyl group enhances electrophilicity
Poly(2-nitratoethyl oxirane) Nitratoethyl polymer - (C₃H₅NO₄)ₙ Variable Energetic prepolymer with improved storage stability; nitro groups increase energy density

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling (2S)-2-ethenyl-2-methyl-oxirane in laboratory environments?

  • Methodological Answer :

  • Hazard Mitigation : Based on GHS classifications, this compound may cause skin/eye irritation and respiratory tract inflammation. Implement engineering controls (e.g., fume hoods) and wear PPE: nitrile gloves, lab coats, and safety goggles .
  • Exposure Limits : Monitor airborne concentrations; while no specific occupational exposure limits are listed, maintain ventilation rates ≥12 air changes/hour .
  • Spill Management : Avoid dust generation; use inert adsorbents (e.g., vermiculite) for containment, followed by disposal as hazardous waste .

Q. Which analytical methods validate oxirane oxygen content in (2S)-2-ethenyl-2-methyl-oxirane derivatives?

  • Methodological Answer :

  • Titrimetric Analysis : Use the AOCS Cd 9-57 method, which involves hydrobromic acid titration to determine experimental oxirane oxygen (Oexp). Theoretical values (Otheo) are calculated from iodine values using stoichiometric equations .
  • FTIR-ATR Spectroscopy : Monitor epoxy ring absorption bands (820–850 cm⁻¹). Calibrate using standards and validate with a coefficient of determination (r² = 0.995) to ensure precision .

Table 1 : Comparison of Analytical Methods

MethodPrincipleAccuracy (r²)Limitations
AOCS Cd 9-57Acid-base titrationN/ARequires pure samples
FTIR-ATRSpectral analysis0.995Matrix interference

Advanced Research Questions

Q. How can enantioselective synthesis of (2S)-configured oxiranes be optimized using metal catalysts?

  • Methodological Answer :

  • Catalytic Systems : Vanadium-based catalysts (e.g., VO(acac)₂) with tert-butyl hydroperoxide (t-BuOOH) enable stereocontrolled epoxidation. Optimize molar ratios (e.g., 0.1 equiv catalyst, 2.5 equiv t-BuOOH) and reaction time (3–7 days) .
  • Solvent Effects : Non-polar solvents (e.g., benzene) enhance selectivity by stabilizing transition states. Monitor reaction progress via TLC or GC-MS .

Table 2 : Synthesis Optimization Parameters

CatalystOxidantSolventTime (Days)Yield (%)
VO(acac)₂t-BuOOHC₆H₆375

Q. What strategies resolve stereochemical ambiguities in (2S)-oxirane derivatives?

  • Methodological Answer :

  • X-Ray Crystallography : Refine crystal structures using SHELX programs (e.g., SHELXL for small-molecule refinement). Validate chiral centers via Flack parameters .
  • Chiral Chromatography : Use chiral stationary phases (e.g., amylose derivatives) in HPLC to separate enantiomers. Compare retention times with racemic standards .

Q. How should discrepancies between experimental and theoretical oxirane oxygen values be addressed?

  • Methodological Answer :

  • Error Analysis : If Oexp < Otheo, consider side reactions (e.g., ring-opening) or incomplete epoxidation. Characterize byproducts via NMR or IR .
  • Statistical Validation : Apply regression analysis to FTIR-ATR data. Outliers may indicate sample contamination or instrument drift .

Data Contradiction Case Study

  • Scenario : A study reports Oexp = 5.2% vs. Otheo = 6.0% for a derivative .
  • Resolution :
    • Verify iodine value accuracy (source of Otheo).
    • Test for residual unsaturation via ¹H-NMR (δ 5.0–5.5 ppm vinyl protons).
    • Replicate analysis using FTIR-ATR to exclude titration errors .

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